molecular formula C15H17N3O4 B7351203 N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide

Cat. No. B7351203
M. Wt: 303.31 g/mol
InChI Key: TYHMFVNJCGTFNR-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide, also known as RO-3306, is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1). It has been extensively studied for its potential applications in cancer treatment and cell cycle research.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in cancer treatment and cell cycle research. It has been shown to inhibit CDK1 activity and induce cell cycle arrest in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Additionally, this compound has been used in research to study the mechanisms of cell division and DNA damage response.

Mechanism of Action

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide is a selective inhibitor of CDK1, which is a key regulator of the cell cycle. It binds to the ATP-binding pocket of CDK1 and prevents its activation. This leads to cell cycle arrest at the G2/M checkpoint, which inhibits cell division and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and it enhances the efficacy of chemotherapy drugs. It has also been shown to inhibit angiogenesis and tumor growth in animal models. Additionally, this compound has been used in research to study the mechanisms of cell division and DNA damage response.

Advantages and Limitations for Lab Experiments

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CDK1, which makes it a valuable tool for studying the cell cycle and DNA damage response. It has also been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for cancer treatment. However, there are also some limitations to the use of this compound in lab experiments. It has a short half-life, which requires frequent dosing. It is also toxic to some normal cells, which limits its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide. One area of focus is the development of more potent and selective CDK1 inhibitors. Another area of focus is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, there is a need for more studies to investigate the potential applications of this compound in combination with other chemotherapy drugs. Finally, there is a need for more research to understand the mechanisms of cell division and DNA damage response, which could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide involves several steps, including the preparation of the oxazole ring, the pyridine ring, and the oxan ring. The final step involves the coupling of the three rings to form the desired compound. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and solvents.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-13-5-7-21-9-12(13)17-15(19)14-8-11(18-22-14)10-4-2-3-6-16-10/h2-4,6,8,12-13H,5,7,9H2,1H3,(H,17,19)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHMFVNJCGTFNR-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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